molecular formula C17H22N4O2 B3008320 1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1448121-72-9

1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No.: B3008320
CAS No.: 1448121-72-9
M. Wt: 314.389
InChI Key: CGSHCSFRAGVKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a complex organic compound that features a unique combination of cyclohexyl, phenyl, and oxadiazole moieties

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazides with carboxylic acids or their derivatives can yield oxadiazoles .

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions .

Scientific Research Applications

1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

1-cyclohexyl-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-12-18-16(23-21-12)11-13-7-5-6-10-15(13)20-17(22)19-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSHCSFRAGVKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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